molecular formula C9H8F2O2 B1396595 2-(1,1-Difluoroethyl)benzoic acid CAS No. 892390-46-4

2-(1,1-Difluoroethyl)benzoic acid

Cat. No. B1396595
M. Wt: 186.15 g/mol
InChI Key: DXVYQPFJNAMVLH-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)benzoic acid is a fluorinated benzoic acid. It is commonly known as DFBA. It is used for research and development purposes .


Synthesis Analysis

2-(1,1-Difluoroethyl)-2H-1,3-benzoxazines were synthesized by the regioselective ring opening of 1,1-difluorocyclopropanes bearing an aryloxy group and the Ritter reaction followed by a Friedel–Crafts-type ring closure .


Molecular Structure Analysis

The molecular formula of 2-(1,1-Difluoroethyl)benzoic acid is C9H8F2O2 . The molecular weight is 186.15 g/mol.

Scientific Research Applications

Use in Food and Environmental Analysis

2-(1,1-Difluoroethyl)benzoic acid, as a derivative of benzoic acid, is notable for its presence in various foods and environmental samples. Benzoic acid and its derivatives, including various salts, alkyl esters, and related compounds, are commonly used as antibacterial and antifungal preservatives in foods, cosmetics, hygiene, and pharmaceutical products. Their widespread use necessitates reliable analytical methods for detection in environmental and food samples, as well as understanding their metabolism and toxicology (del Olmo, Calzada, & Nuñez, 2017).

Pharmaceutical Research

In pharmaceutical research, benzoic acid is a model compound for drug substances. Studies on benzoic acid and its derivatives, including 2-(1,1-Difluoroethyl)benzoic acid, focus on their thermodynamic phase behavior, stability, and solubility in different solvents. This is crucial for process design and formulation in drug development (Reschke, Zherikova, Verevkin, & Held, 2016).

Development of Fluorescence Probes

2-(1,1-Difluoroethyl)benzoic acid derivatives have been utilized in the development of novel fluorescence probes. These probes are designed to detect highly reactive oxygen species in biological systems, a crucial aspect in biochemical and medical research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Synthesis and Organic Chemistry

The compound's role in the synthesis of various organic compounds is significant. Research in organic chemistry has explored methods to synthesize benzoic acid derivatives, including 2-(1,1-Difluoroethyl)benzoic acid, and study their structure-activity relationships. This knowledge is vital for developing new medicinal compounds and understanding their interactions (Öberg, Strand, Andersson, Edlund, Tran, Mei, Wadell, & Elofsson, 2012).

Detection and Analysis Techniques

Innovative detection and analysis techniques using benzoic acid derivatives have been developed. For example, research into the use of polyaniline/Al bismuthate composite nanorods in electrochemical detection methods showcases the application of these derivatives in analytical chemistry (Pei, Qiu, Ma, Feifei, Fan, & Ling, 2020).

Safety And Hazards

2-(1,1-Difluoroethyl)benzoic acid is used for research and development purposes and is not intended for medicinal, household, or other uses . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (repeated exposure) with the target organs being the lungs .

properties

IUPAC Name

2-(1,1-difluoroethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-9(10,11)7-5-3-2-4-6(7)8(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVYQPFJNAMVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-Difluoroethyl)benzoic acid

CAS RN

892390-46-4
Record name 2-(1,1-difluoroethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Trofymchuk, M Bugera, AA Klipkov… - The Journal of …, 2021 - ACS Publications
A general approach to fluorinated (hetero)aromatic derivatives is elaborated. The key reaction is a deoxofluorination of substituted acetophenones with sulfur tetrafluoride (SF 4 ). In …
Number of citations: 11 pubs.acs.org

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